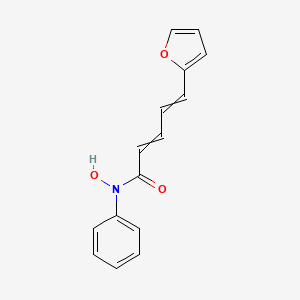![molecular formula C20H34OS2 B14588057 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol CAS No. 61151-01-7](/img/structure/B14588057.png)
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl and butylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The butylsulfanyl groups can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antioxidant in the stabilization of fuels, lubricants, and polymers.
作用机制
The mechanism of action of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenol group plays a crucial role in this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with a higher degree of tert-butyl substitution.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is unique due to the presence of butylsulfanyl groups, which enhance its lipophilicity and potentially its antioxidant properties compared to other similar compounds.
属性
CAS 编号 |
61151-01-7 |
|---|---|
分子式 |
C20H34OS2 |
分子量 |
354.6 g/mol |
IUPAC 名称 |
4-tert-butyl-2,6-bis(butylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34OS2/c1-6-8-10-22-14-16-12-18(20(3,4)5)13-17(19(16)21)15-23-11-9-7-2/h12-13,21H,6-11,14-15H2,1-5H3 |
InChI 键 |
UYADEYVYOLQTKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC1=CC(=CC(=C1O)CSCCCC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
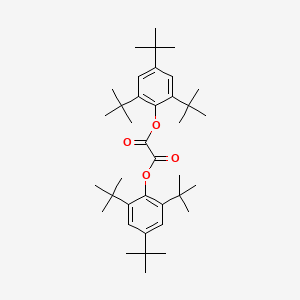

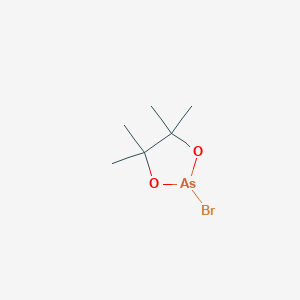
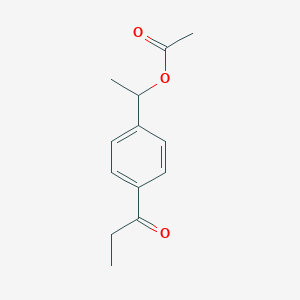

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
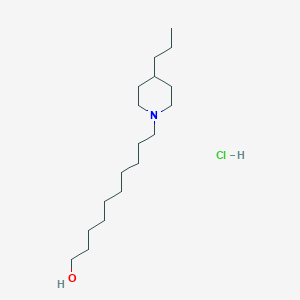
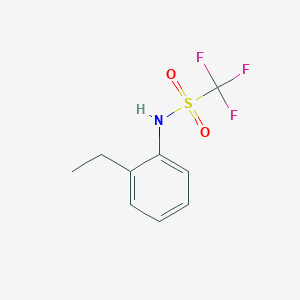
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
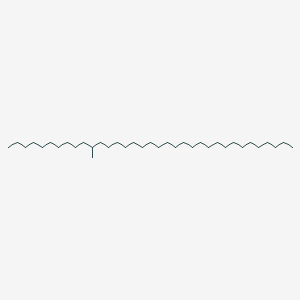
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
